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molecular formula C8H7N B1602554 2-phenylacetonitrile CAS No. 73368-35-1

2-phenylacetonitrile

Cat. No. B1602554
M. Wt: 118.14 g/mol
InChI Key: SUSQOBVLVYHIEX-PTQBSOBMSA-N
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Patent
US05273993

Procedure details

Using the procedure described in Example 84, the title compound was prepared from 17.0 g (0.010 mole) of 3-phenyphenol and 9.1 ml (0.105 mole) of chlorosulfonyl isocyanate in 100 ml of toluene to obtain 19.0 g (77%) of white flakes, mp 197°-199° C. (benzene-acetonitrile).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[S:15]([N:18]=[C:19]=O)(=[O:17])=[O:16]>C1(C)C=CC=CC=1>[C:1]1([C:7]2[CH:8]=[C:9]([O:13][S:15](=[O:17])(=[O:16])[NH2:18])[CH:10]=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:1]1([CH2:7][C:19]#[N:18])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)O
Name
Quantity
9.1 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)OS(N)(=O)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05273993

Procedure details

Using the procedure described in Example 84, the title compound was prepared from 17.0 g (0.010 mole) of 3-phenyphenol and 9.1 ml (0.105 mole) of chlorosulfonyl isocyanate in 100 ml of toluene to obtain 19.0 g (77%) of white flakes, mp 197°-199° C. (benzene-acetonitrile).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[S:15]([N:18]=[C:19]=O)(=[O:17])=[O:16]>C1(C)C=CC=CC=1>[C:1]1([C:7]2[CH:8]=[C:9]([O:13][S:15](=[O:17])(=[O:16])[NH2:18])[CH:10]=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:1]1([CH2:7][C:19]#[N:18])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)O
Name
Quantity
9.1 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)OS(N)(=O)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05273993

Procedure details

Using the procedure described in Example 84, the title compound was prepared from 17.0 g (0.010 mole) of 3-phenyphenol and 9.1 ml (0.105 mole) of chlorosulfonyl isocyanate in 100 ml of toluene to obtain 19.0 g (77%) of white flakes, mp 197°-199° C. (benzene-acetonitrile).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[S:15]([N:18]=[C:19]=O)(=[O:17])=[O:16]>C1(C)C=CC=CC=1>[C:1]1([C:7]2[CH:8]=[C:9]([O:13][S:15](=[O:17])(=[O:16])[NH2:18])[CH:10]=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:1]1([CH2:7][C:19]#[N:18])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)O
Name
Quantity
9.1 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)OS(N)(=O)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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